Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a [1,2,4]triazolo[4,3-a]pyrazine moiety. The tert-butyl carbamate group at the piperazine nitrogen serves as a protective group, enhancing stability and modulating physicochemical properties such as solubility and lipophilicity . The 3-methyl substituent on the triazolo-pyrazine ring contributes to steric and electronic effects, influencing binding interactions in pharmacological contexts. This compound is frequently utilized as an intermediate in drug discovery, particularly for kinase inhibitors and central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-11-17-18-13-12(16-5-6-21(11)13)19-7-9-20(10-8-19)14(22)23-15(2,3)4/h5-6H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELJTQVWKLNWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile to form the triazolopyrazine core. This intermediate is then reacted with piperazine under appropriate conditions to introduce the piperazine ring. Finally, the tert-butyl ester group is introduced through esterification reactions using tert-butyl chloroformate or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of triazolopyrazine derivatives and their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and identify new therapeutic targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Fluorinated Derivative: tert-Butyl 4-(8-fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperazine-1-carboxylate
- Structural Differences : The triazolo-pyrimidine core replaces the triazolo-pyrazine, and an 8-fluoro substituent is present instead of 3-methyl.
- The molecular weight (322.34 g/mol) is lower than the target compound (380.40 g/mol), suggesting reduced steric bulk .
- Applications : Fluorinated analogs are often pursued for improved metabolic stability and bioavailability .
Brominated Derivative: tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
- Structural Differences : A bromine atom at position 3 and partial saturation of the triazolo-pyrazine ring.
- Impact: Bromine introduces steric hindrance and alters electronic properties, which may enhance halogen bonding.
Analogues with Alternative Heterocyclic Cores
Thieno[2,3-d]pyrimidine Derivatives (e.g., tert-Butyl 4-(6-ethyl-2-(3-oxopiperazin-1-yl)thieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate)
- Structural Differences: The triazolo-pyrazine is replaced by a thieno[2,3-d]pyrimidine core.
- This scaffold is common in kinase inhibitors targeting ATP-binding pockets .
Imidazo-Pyrrolo-Pyrazine Derivatives (e.g., (3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate)
- Structural Differences : A fused imidazo-pyrrolo-pyrazine system replaces the triazolo-pyrazine.
- Impact : The extended π-system may improve stacking interactions with aromatic residues in enzymes. The tosyl group aids in synthetic purification but requires removal for biological activity .
Analogues with Modified Piperazine Substituents
Unprotected Piperazine: 1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Dihydrochloride
Ester-Functionalized Piperazine: Methyl 2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine-1-carbonyl)benzoate
- Structural Differences : A benzoate ester is appended to the piperazine.
- Impact : The ester group introduces hydrolytic lability, making it a prodrug candidate. The aromatic ring may engage in π-π interactions with target proteins .
Biological Activity
Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperazine ring linked to a triazolo-pyrazine moiety. Its structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in cancer therapy and neuropharmacology.
Antitumor Activity
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[4,3-a]pyrazine exhibit promising antitumor effects. For instance, a related compound showed excellent anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity at nanomolar concentrations. Specifically:
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may act as a c-Met kinase inhibitor, which is critical in cancer progression and metastasis .
Antitubercular Activity
In the search for new anti-tubercular agents, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), indicating their potential for further development .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- c-Met Kinase Inhibition : The compound's structure allows it to bind effectively to the c-Met kinase domain, leading to inhibition of downstream signaling pathways that promote tumor growth .
- Cell Cycle Arrest : Studies have shown that treatment with these compounds can induce cell cycle arrest in cancer cells, thereby preventing proliferation .
- Apoptosis Induction : Flow cytometry assays indicated that these compounds could trigger apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of various triazolo-pyrazine derivatives in vitro and in vivo. The results indicated that certain modifications to the triazole ring significantly enhanced cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells.
Case Study 2: Antituberculosis Screening
Another investigation focused on the synthesis and biological evaluation of substituted piperazine derivatives for their anti-tubercular properties. The results highlighted a few candidates with promising activity against Mycobacterium tuberculosis, suggesting a pathway for developing new treatments for tuberculosis.
Q & A
Q. Critical Parameters
- Temperature control (e.g., 100°C for cyclization reactions) .
- Solvent selection (e.g., DMF for solubility, dichloromethane for coupling) .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Q. Basic Structural Characterization
- NMR Spectroscopy: H and C NMR are essential for verifying the piperazine ring conformation, tert-butyl group, and triazolopyrazine substitution pattern. For example, the tert-butyl group shows a singlet at ~1.4 ppm in H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups like the carbonyl (C=O) stretch at ~1680–1720 cm from the tert-butyl carboxylate .
Q. Advanced Techniques for Ambiguity Resolution
- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex spectra, particularly for piperazine ring protons .
- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and dihedral angles between aromatic systems (e.g., triazolopyrazine and piperazine planes) using software like SHELXL .
How can researchers optimize reaction yields during the coupling of triazolopyrazine and piperazine moieties?
Q. Advanced Reaction Engineering
- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) with ligands like Xantphos enhance cross-coupling efficiency .
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of the piperazine nitrogen .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield .
Q. Yield Contradictions
- Conflicting reports on yields (e.g., 60% vs. 85%) may arise from residual moisture or oxygen. Use of Schlenk lines or molecular sieves can mitigate this .
What strategies are effective in resolving conflicting NMR data during structural elucidation?
Q. Methodological Approaches
- Variable Temperature NMR: Resolves dynamic rotational barriers in the piperazine ring, which may cause signal splitting at room temperature .
- Isotopic Labeling: N-labeled piperazine derivatives clarify nitrogen coupling patterns in triazolopyrazine hybrids .
- Computational Modeling: DFT calculations (e.g., using Gaussian) predict chemical shifts and validate experimental NMR assignments .
How should researchers design assays to evaluate the compound’s bioactivity?
Q. Basic Screening
- Receptor Binding Assays: Radioligand displacement studies (e.g., using H-labeled antagonists) quantify affinity for targets like serotonin or dopamine receptors .
- Cellular Viability Assays: MTT or CellTiter-Glo® assays assess cytotoxicity in cancer cell lines (e.g., HCT-116 or HEK293) .
Q. Advanced Mechanistic Studies
- Kinetic Analysis: Surface plasmon resonance (SPR) measures binding kinetics (k/k) for receptor-ligand interactions .
- Gene Expression Profiling: RNA-seq identifies downstream pathways (e.g., apoptosis or inflammation) modulated by the compound .
What purity thresholds and analytical methods are required for pharmacological studies?
Q. Quality Control Standards
- HPLC Purity: ≥98% purity (using C18 columns, acetonitrile/water gradient) ensures reliable bioactivity data .
- Chiral Purity: Chiral HPLC or SFC confirms enantiomeric excess (ee) if asymmetric synthesis is employed .
Q. Contaminant Analysis
- Residual Solvents: GC-MS detects traces of DMF or THF (ICH Q3C limits: <500 ppm) .
- Heavy Metals: ICP-MS ensures compliance with USP<232> guidelines (e.g., Pb <10 ppm) .
How can X-ray crystallography using SHELX software determine the compound’s crystal structure?
Q. Crystallization Protocol
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
